Product packaging for Chlorendic acid, diethyl ester(Cat. No.:CAS No. 1911-42-8)

Chlorendic acid, diethyl ester

Cat. No.: B155068
CAS No.: 1911-42-8
M. Wt: 444.9 g/mol
InChI Key: UNIMVSZDTWROSZ-UHFFFAOYSA-N
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Description

Historical Context and Significance in Industrial Chemical Intermediates

The development of chlorendic acid and its derivatives is rooted in the mid-20th century's advancements in polymer chemistry and the increasing demand for high-performance materials. Chlorendic acid itself is produced through a Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and maleic anhydride (B1165640), which is then hydrolyzed. wikipedia.orgwho.int This process laid the groundwork for the synthesis of its esters, including the diethyl ester.

Historically, chlorendic acid and its anhydride have been crucial intermediates in the production of flame-retardant unsaturated polyester (B1180765) resins and plasticizers. wikipedia.orgindustrialchemicals.gov.auinchem.org These resins found widespread use in applications requiring both chemical resistance and fire safety, such as in the construction of chemical processing equipment, electrical systems, and paneling. wikipedia.orgwho.int The production of chlorendic acid in the United States was substantial, with volumes reaching between 1,400 and 1,400 tonnes in 1977. who.int While production has seen declines since the early 1980s, the compound and its derivatives remain important in specialized applications. who.int

Chlorendic acid diethyl ester, along with other esters like dibutyl and dimethyl chlorendate, serves as a reactive flame retardant. wikipedia.org This means it is chemically incorporated into the polymer backbone, which significantly reduces its potential to leach into the environment compared to additive flame retardants. wikipedia.orgindustrialchemicals.gov.au This covalent bonding is a key advantage, providing permanent flame retardancy to materials like polyurethane foams and alkyd resins used in specialty paints and inks. wikipedia.orgwho.int

Structural Characteristics of Bicyclic Chlorinated Dicarboxylates and Their Chemical Implications

The chemical behavior and physical properties of chlorendic acid diethyl ester are dictated by its unique molecular architecture. The structure features a bicyclo[2.2.1]heptene (norbornene) core, which is a strained bicyclic system. ontosight.aiontosight.ai This core is heavily chlorinated with six chlorine atoms, contributing to the molecule's high thermal stability and flame-retardant properties. ontosight.ai

The presence of the dichloromethylene bridge and four chlorine atoms on the double bond of the norbornene ring creates a sterically hindered and electron-deficient system. This high degree of chlorination is fundamental to its function as a flame retardant, as the chlorine atoms can act as radical scavengers in the gas phase during combustion, thereby inhibiting the flame propagation process. medchemexpress.com

The two diethyl ester groups attached at the 2 and 3 positions of the norbornene ring provide sites for polymerization. These ester functionalities allow the molecule to be incorporated into polyester or other polymer chains through condensation reactions with polyols. inchem.org The bicyclic nature of the backbone imparts rigidity and thermal stability to the resulting polymers. However, the double bond within the chlorendic acid moiety is noted to be unreactive as a cross-linking site, necessitating the inclusion of other reactive monomers like maleic anhydride in polyester formulations to achieve cross-linkage. inchem.org

The introduction of multiple chlorine atoms onto a bicyclic dicarboxylic acid framework significantly impacts its acidity and reactivity. Studies on other chlorinated bicyclic systems, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acids, have shown that successive chlorination dramatically increases strain energy due to nonbonded repulsions between chlorine atoms and can significantly lower the pKa values, making the acids stronger. acs.orgnih.gov This principle also applies to the chlorendic acid structure, influencing its reaction kinetics and the properties of the polymers it forms.

Table 1: Physicochemical Properties of Chlorendic Acid Diethyl Ester
PropertyValueReference
Molecular FormulaC13H12Cl6O4 ontosight.ai
Molecular Weight428.94 g/mol ontosight.ai

Overview of Key Research Trajectories for Esters of Chlorendic Acid

Research involving esters of chlorendic acid, including the diethyl ester, has primarily focused on their synthesis, polymerization, and the properties of the resulting materials. A significant area of investigation has been the development of flame-retardant polymers. medchemexpress.comvelsicol.com

One research trajectory involves the synthesis of oligoesters using chlorendic acid as a diacid component with various aliphatic diols. medchemexpress.com The flame-retardant properties of these oligoesters are attributed to the degradation by chlorine radicals. medchemexpress.com The goal of such research is to create materials with enhanced fire safety for use in diverse applications, from construction to transportation. wikipedia.org

Another avenue of research explores the use of chlorendic anhydride, a precursor to chlorendic acid and its esters, in curing epoxy resins and in the formulation of UV-curable inks and coatings. velsicol.comgoogle.com The incorporation of the chlorendic moiety enhances adhesion to metal substrates, imparts corrosion and abrasion resistance, and provides permanent flame retardancy. velsicol.com

Furthermore, the unique, rigid, and bulky structure of the hexachlorobornenyl group has been exploited in supramolecular chemistry and materials science. Researchers have used the chlorendylimidyl moiety, derived from chlorendic anhydride, as a temporary protecting and solubilizing group in the synthesis of otherwise intractable molecules like long-chain oligothiophenes. epfl.ch This approach facilitates the synthesis and purification of these materials, which are of interest for organic electronics. epfl.ch The chlorendylimidyl group was found to enhance solubility and promote crystallization, enabling detailed structural analysis of the products. epfl.ch

Investigations into the supramolecular interactions of chlorendic acid derivatives have also been a subject of study. The high chlorine content leads to significant participation of chlorine atoms in intermolecular interactions, such as Cl···Cl and C-H···Cl contacts, which dictate the crystal packing of these compounds. researchgate.net Understanding these interactions is crucial for crystal engineering and the rational design of new materials with specific solid-state properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12Cl6O4 B155068 Chlorendic acid, diethyl ester CAS No. 1911-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl6O4/c1-3-22-9(20)5-6(10(21)23-4-2)12(17)8(15)7(14)11(5,16)13(12,18)19/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIMVSZDTWROSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80940713
Record name Diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1911-42-8
Record name Chlorendic acid, diethyl ester
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Record name Chlorendic acid, diethyl ester
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Record name Diethyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Mechanistic Investigations into the Chemical Reactivity of Chlorendic Acid, Diethyl Ester

Analysis of Thermal Degradation Pathways in Chlorendic Acid Esters: Implications for Material Stability

The thermal stability of chlorendic acid and its esters is a key property for their use as flame retardants. ontosight.ai When subjected to high temperatures, these compounds undergo decomposition through specific pathways. The thermal degradation of oligoesters based on chlorendic acid (also known as HET acid) has been studied using Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR). marquette.edu

Research indicates that the thermal decomposition of these oligoesters is a single-stage process. marquette.edu The onset of degradation for various chlorendic acid-based oligoesters occurs in the temperature range of 239–277 °C. marquette.edu The primary decomposition products evolve at different temperatures, which has significant implications for the stability and flame-retardant action of materials incorporating these esters. The evolution of HET anhydride (B1165640)/acid begins at approximately 300 °C, which is about 50 °C earlier than the formation of other key degradation products. marquette.edu Hexachlorocyclopentadiene (B6142220) (HEX), a potent source of chlorine free radicals that contribute to flame retardancy, is formed around 350 °C. marquette.edu When heated to decomposition, chlorendic acid itself is known to emit chlorine. inchem.orgnih.gov The pyrolysis of chlorendic acid yields hydrochloric acid and various other chlorinated compounds. wikipedia.org

The sequential release of these products indicates that chlorendic acid esters can function effectively as flame retardants in materials that degrade between 350–450 °C. marquette.edu

Table 1: Thermal Degradation Products of Chlorendic Acid (HET Acid) Oligoesters

Degradation Product Chemical Formula / Abbreviation Temperature Range of Evolution (°C) Spectroscopic Signature (cm⁻¹)
Carbon Monoxide CO 300 - 395 2100 - 2300
Hydrogen Chloride HCl 300 - 395 2700 - 2900
Carbon Dioxide CO₂ 300 - 395 600 - 700 and 2300 - 2400
Water H₂O 300 - 395 1500 - 1600
HET Acid/Anhydride HET Acid/Anhydride 300 - 600 800 - 1300 and 1750 - 1900
Hexachlorocyclopentadiene HEX Starts around 350 Not specified

Source: Data compiled from TGA-FTIR studies on HET acid based oligoesters. marquette.edu

Photochemical Reactivity and Decomposition Mechanisms of Halogenated Cyclic Esters

Halogenated compounds exhibit complex photochemical reactivity, and chlorendic acid derivatives are no exception. The Grotthuss-Draper law, a fundamental principle of photochemistry, states that light must be absorbed by a compound for a photochemical reaction to occur. msu.edu For halogenated compounds, this can lead to the formation of reactive halogen species (RHS) through processes like sensitized photolysis. researchgate.net

Studies on the photocatalytic degradation of chlorendic acid in the presence of Titanium dioxide (TiO₂) reveal a potential decomposition pathway under sunlight in aqueous environments. ajol.infoajol.info The primary degradation products identified through liquid chromatography/mass spectrometry (LC-MS) are hydrochloric acid (HCl), water (H₂O), and chlorendic acid anhydride. ajol.infoajol.info This suggests that the degradation mechanism proceeds mainly through dehydrochlorination and dehydration pathways, rather than simple dechlorination. ajol.info

The photochemical reactions of other halogenated molecules provide further insight into potential mechanisms. For instance, some chlorinated diketones undergo elimination of a chlorine atom from their excited singlet state (S1) upon photolysis. researchgate.net In general, the photolysis of halogenated compounds can lead to the homolytic cleavage of the carbon-halogen bond, generating radical species that drive subsequent reactions. msu.eduresearchgate.net These reactive intermediates can influence the transformation of pollutants and other organic matter in the environment. researchgate.net

Table 2: Products from the Photocatalytic Degradation of Chlorendic Acid

Product Chemical Formula Proposed Formation Pathway
Hydrochloric Acid HCl Dehydrochlorination
Water H₂O Dehydration
Chlorendic Acid Anhydride C₉H₂Cl₆O₃ Dehydration

Source: Data from studies on the photocatalytic degradation of chlorendic acid using a TiO₂ catalyst. ajol.infoajol.info

Reaction Kinetics and Catalysis in Esterification and Transformation Processes Involving Chlorendic Acid Derivatives

The synthesis of chlorendic acid, diethyl ester is achieved through the esterification of chlorendic acid with ethanol (B145695). This reaction typically involves heating the reactants, sometimes with an azeotropic solvent like chlorobenzene (B131634) to facilitate the process. inchem.orgechemi.com Esterification is a reversible reaction, and its kinetics are crucial for optimizing the yield of the desired ester.

The kinetics of heterogeneous esterification reactions are often complex due to factors like the adsorption of reactants onto the catalyst surface. Kinetic studies of similar esterification reactions, such as acetic acid with ethanol, have been successfully described using models like the pseudo-homogenous (PH) model and the Eley-Rideal (ER) model. In the pseudo-homogenous approach, the reaction rate's dependence on the concentration of each reactant (the apparent reaction order) can be determined. For acid-catalyzed esterifications, the reaction kinetics can be linked to the activity of the protons (H⁺) generated by the acid catalyst's dissociation. d-nb.info

Key factors influencing the rate of esterification include temperature, the molar ratio of reactants, and catalyst concentration. d-nb.info Increasing the temperature generally increases the reaction rate, while the optimal molar ratio of acid to alcohol must be determined experimentally to maximize conversion.

Beyond esterification, chlorendic acid derivatives can undergo other transformations. For example, new N-substituted chlorindylimides and a chlorendic acid sodium-coordination polymer have been synthesized, revealing complex formation pathways that may proceed through isolable intermediate phases. researchgate.net

Table 3: Key Factors Influencing Esterification Reaction Kinetics

Factor Influence on Reaction Rate Rationale
Temperature Rate increases with temperature. Provides the necessary activation energy for the reaction to proceed faster. d-nb.info
Reactant Molar Ratio An optimal ratio exists to maximize conversion. Shifting the equilibrium towards the products by using an excess of one reactant (Le Chatelier's principle).
Catalyst Concentration Rate increases with catalyst concentration. Increases the concentration of active catalytic sites (e.g., H⁺ ions) available for the reaction. d-nb.info
Solvent Can influence catalyst activity and equilibrium. Affects the dissolution of reactants and the activity of the catalyst. d-nb.info

Source: General principles compiled from kinetic studies of acid-catalyzed esterification. d-nb.info

Polymer Chemistry and Advanced Materials Applications of Chlorendic Acid, Diethyl Ester

Co-polymerization Studies with Chlorendic Acid, Diethyl Ester: Strategies for Monomer Incorporation into Polymer Chains

Free radical polymerization is a fundamental process for creating polymers from vinyl monomers and proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com The kinetics of this process are influenced by factors such as temperature, initiator concentration, and monomer structure. fiveable.me For halogenated monomers, the presence of halogen atoms can significantly affect polymerization kinetics. The carbon-halogen bond can be susceptible to homolytic cleavage under certain conditions, potentially influencing initiation or chain transfer events. ethernet.edu.et

To achieve precise control over polymer architecture, molecular weight, and functionality, controlled radical polymerization (CRP) techniques are employed. researchgate.net Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful and versatile CRP methods, particularly for monomers containing functional groups like esters. researchgate.net

ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. nih.gov This equilibrium is mediated by a transition metal complex, which allows for the slow and simultaneous growth of all polymer chains. nih.govcmu.edu The radical nature of ATRP is tolerant to a wide variety of functional groups on the monomer, making it suitable for polymerizing ester-functionalized monomers. cmu.edu

RAFT polymerization, conversely, achieves control through a reversible chain-transfer process using a dithioester or similar compound as a RAFT agent. fujifilm.com Propagating radicals react with the RAFT agent to form a dormant intermediate, which can then fragment to release a new radical that can initiate further polymerization. fujifilm.com This process allows for the synthesis of polymers with low polydispersity and predefined molecular weights. publish.csiro.au Given that this compound possesses ester functionalities, it is a candidate for incorporation into polymer chains using these advanced techniques, which would enable the synthesis of well-defined, functional polymers with tailored properties. publish.csiro.aupublish.csiro.au

FeatureAtom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
Control Mechanism Reversible activation/deactivation of dormant halide-capped chains via a transition metal catalyst. nih.govReversible chain transfer between active and dormant chains mediated by a RAFT agent (e.g., dithioester). fujifilm.com
Key Components Monomer, Initiator (alkyl halide), Transition Metal Catalyst (e.g., Cu(I)), Ligand. Monomer, Initiator (standard radical source), RAFT Agent.
Polymer End-Groups Retains a halogen atom at the chain end, which can be used for further functionalization. cmu.eduContains a fragment from the RAFT agent at the chain end, which can be removed or modified.
Monomer Scope Wide scope, including styrenes, (meth)acrylates, and other functional monomers. cmu.eduBroad monomer scope, compatible with most monomers used in free-radical polymerization.
Industrial Viability Can be sensitive to oxygen and requires removal of the metal catalyst from the final product. More tolerant to impurities and can often utilize existing free-radical polymerization infrastructure.

Functional Role of this compound as a Reactive Additive in Polymer Systems

This compound functions as a reactive additive, meaning it becomes covalently bonded to the polymer matrix during the curing or polymerization process. ontosight.aiwikipedia.org This integration is a key advantage over non-reactive additives, as it prevents migration and leaching from the final product, ensuring permanent modification of the polymer's properties. wikipedia.orgulisboa.pt The primary functions imparted by this compound are flame retardancy, due to its high chlorine content, and enhanced thermal and chemical resistance. ontosight.aivelsicol.com

In thermosetting resin systems, this compound can act as a crosslinking co-agent. Its bifunctional nature, arising from the two ester groups, allows it to react with and bridge multiple polymer chains. nih.gov This is particularly relevant in epoxy resin formulations where its parent compound, chlorendic anhydride (B1165640), is used as a hardening or curing agent. wikipedia.orgvelsicol.com The reaction of the functional groups with the resin creates a dense, three-dimensional network. This crosslinked structure is responsible for the characteristic properties of thermoset materials, including high rigidity, thermal stability, and solvent resistance. The incorporation of the hexachloronorbornene moiety from the chlorendic structure into this network further enhances the material's flame retardancy and corrosion resistance. velsicol.compolympart.ir

Chlorendic acid and its derivatives are extensively used in the production of unsaturated polyester (B1180765) and epoxy resins to impart specific properties. wikipedia.orgamericanchemicalsuppliers.com

Polyester Resins: In the synthesis of unsaturated polyester resins, chlorendic acid or its anhydride is reacted with glycols (like propylene (B89431) glycol) and other dicarboxylic acids (like maleic anhydride). researchgate.net The diethyl ester can be integrated via a similar process, likely through transesterification reactions with the glycols, where it replaces a portion of the standard dicarboxylic acid to form the polyester backbone. nih.gov The resulting halogenated polyester resin exhibits excellent flame retardancy and chemical resistance. ulisboa.ptpolympart.ir These resins are often dissolved in a reactive diluent like styrene (B11656) and cured using a free-radical initiator to form a crosslinked thermoset. researchgate.net

Epoxy Resins: Chlorendic anhydride is used as a hardener for epoxy resins, where it reacts with the epoxide groups to crosslink the polymer chains. wikipedia.orgvelsicol.com This reaction can be initiated under thermal or catalytic conditions. google.com The diglycidyl ester of chlorendic acid has also been synthesized, demonstrating the compatibility of the chlorendic structure with epoxy chemistry. pageplace.de The integration of this compound would proceed through the reaction of its ester groups or their hydrolyzed carboxylic acid counterparts with the epoxy rings, covalently embedding the flame-retardant and corrosion-resistant chlorinated structure into the final cured epoxy matrix. wikipedia.orgvelsicol.com

Resin SystemRole of Chlorendic Acid DerivativeResulting Properties
Unsaturated Polyesters Co-monomer in the polyester backbone. polympart.irInherent flame retardancy, high heat distortion temperature, corrosion resistance. velsicol.com
Epoxy Resins Hardening/curing agent, crosslinker. wikipedia.orgvelsicol.comFlame resistance, enhanced thermal stability, chemical resistance. velsicol.com
Polyurethane Foams Reacted with glycols to form halogenated polyols. wikipedia.orgBuilt-in flame retardancy. wikipedia.org

Development of Advanced Material Formulations Incorporating this compound

The incorporation of this compound, or its parent compounds, into polymer matrices leads to the development of advanced materials with high-performance characteristics. These materials are utilized in applications where flame retardancy, corrosion resistance, and high thermal stability are critical requirements. velsicol.compolympart.ir

Formulations based on chlorendic-containing polyester resins are prominent in the manufacturing of fiberglass-reinforced plastics (FRP). wikipedia.org These composites are used for chemical processing equipment, such as corrosion-resistant tanks, piping, and scrubbers, due to their exceptional resistance to acidic and oxidizing environments. wikipedia.orgpolympart.ir The inherent flame retardancy also makes them suitable for construction panels, machine housings, and various electrical applications. velsicol.com

In the electronics industry, epoxy resins cured with chlorendic anhydride are used to manufacture laminates for printed circuit boards, as well as for potting and encapsulation of electronic components where flame resistance and high heat distortion are necessary. wikipedia.orgvelsicol.com

Furthermore, alkyd resins formulated with chlorendic derivatives are used in specialty paints and inks. wikipedia.orgnih.gov These formulations result in high-performance industrial and marine coatings that offer a combination of chemical resistance and flame retardance, meeting stringent military and industrial specifications. velsicol.com

Structure-Property Relationships in Halogenated Polymer Materials

The incorporation of this compound into polymer backbones, typically in unsaturated polyester and alkyd resins, establishes a unique set of material properties directly attributable to its heavily chlorinated, rigid bicyclic structure. velsicol.comwikipedia.org As a reactive monomer, it becomes a permanent, covalently bonded part of the polymer matrix, which significantly influences the final characteristics of the material, particularly in terms of flame retardancy, thermal stability, and chemical resistance. wikipedia.orgindustrialchemicals.gov.au

The fundamental contributor to the properties of these polymers is the hexachloronorbornene segment derived from the diethyl ester. This moiety imparts a high chlorine content (approximately 54.5% by weight in the parent anhydride) which is key to its function as a flame retardant. velsicol.com The mechanism of flame retardancy is primarily active in the gas phase; during combustion, the polymer degrades and releases halogen radicals (chlorine). These radicals are effective scavengers of the high-energy H• and OH• radicals that propagate the combustion process in the flame, thus inhibiting ignition and slowing the spread of fire. This allows materials formulated with chlorendic derivatives to meet stringent fire safety standards, such as ASTM E-84 Class I. velsicol.comresearchgate.net

Furthermore, the exceptional stability of the hexachloronorbornene structure, a result of both steric hindrance and the inductive effects of the numerous chlorine atoms, confers outstanding chemical and corrosion resistance. This makes these resins suitable for demanding industrial applications where exposure to harsh chemicals is a concern. velsicol.comcompositeslab.com

Table 1: Influence of Chlorendic Moiety on Polymer Properties

Property Effect of Incorporating Chlorendic Moiety Structural Rationale Supporting Evidence
Flame Retardancy Significantly Increased High chlorine content releases flame-inhibiting radicals during combustion. Achieves ASTM E-84 Class I rating. velsicol.comresearchgate.net
Thermal Stability Increased Heat Distortion Temperature (HDT) The rigid, bicyclic structure restricts polymer chain mobility. Higher heat resistance than phthalic/isophthalic acid-based polyesters. union.edu
Chemical Resistance Excellent The stable hexachloronorbornene structure is resistant to chemical attack. Used in chemical processing tanks, pipes (B44673), and scrubbers. velsicol.comcompositeslab.com
Mechanical Properties Increased Hardness and Stiffness Rigidity of the incorporated monomer. Chlorendic resins are noted for their hardness. researchgate.netstudylib.net
Hydrolytic Stability Generally Good, Formulation Dependent The core structure is resistant to hydrolysis, but ester linkages can be susceptible. Covalent bonding within the matrix prevents leaching. wikipedia.org Some formulations show 20 times better hydrolytic stability than standard resins. researchgate.net

Studies on the Durability and Long-Term Performance of Composites

The long-term durability of composite materials formulated with chlorendic acid-based resins is a critical factor for their application in demanding environments such as industrial construction, transportation, and chemical processing. compositeslab.cominchem.org The performance of these composites over time is largely defined by their resistance to chemical attack, hydrolysis, and environmental degradation.

One of the primary applications for these materials is in the fabrication of corrosion-resistant equipment. compositeslab.comresearchgate.net Case histories have documented the successful in-service performance of fiber-reinforced polymer (FRP) tanks, ductwork, and pipes made with chlorendic polyester resins for periods exceeding 25 to 40 years in harsh chemical plant environments. compositeslab.comresearchgate.net Their excellent resistance extends to strong acids and various oxidizing chemicals, a direct result of the stable chlorinated bicyclic structure integrated into the polymer backbone. researchgate.net AOC, a major resin manufacturer, has commercialized highly corrosion-resistant chlorendic polyester resins capable of withstanding exposure to nitric and hydrochloric acid at elevated temperatures. researchgate.net

Table 2: Long-Term Performance Characteristics of Chlorendic Resin Composites

Performance Metric Finding Application Context Reference
Service Life in Chemical Environments Documented service life of 25-40+ years. FRP tanks, pipes, and scrubbers in chemical processing plants. compositeslab.comresearchgate.net
Corrosion Resistance Excellent resistance to strong acids (e.g., nitric, hydrochloric) and oxidizing agents. Industrial and marine coatings, chemical containment. velsicol.comresearchgate.net
Hydrolytic Stability Reactive integration into the polymer backbone prevents leaching and ensures permanent properties. Formulations can be significantly more stable than standard polyesters. Any application involving long-term exposure to moisture or water. wikipedia.orgresearchgate.net
Resistance to Environmental Factors The solid polymer is very resistant to degradation. The half-life of the parent acid in soil is 140-280 days, and it degrades in water when exposed to UV light. Outdoor applications, building materials, and environmental disposal considerations. wikipedia.orginchem.org

Exploration of Chlorendic Acid Ester Derivatives and Analogues

Comparative Studies with Dimethyl and Dibutyl Chlorendates: Structure-Reactivity Correlations

The reactivity and physical properties of chlorendic acid esters are significantly influenced by the nature of the alkyl group attached to the carboxyl functions. Comparative analysis of dimethyl, diethyl, and dibutyl chlorendates reveals structure-reactivity relationships rooted in steric and electronic effects. These three esters are all utilized as reactive flame retardants, commonly incorporated into polyester (B1180765) resins and alkyd paints. inchem.org

The primary difference in reactivity among these esters stems from steric hindrance. The methyl group in dimethyl chlorendate is the smallest, offering the least amount of steric bulk around the carbonyl carbon of the ester. In contrast, the ethyl group in diethyl chlorendate and, more so, the butyl group in dibutyl chlorendate, present greater steric hindrance. This difference can affect the rates of reactions such as transesterification or hydrolysis. For instance, in polymerization reactions where the chlorendate acts as a monomer, the less hindered dimethyl ester may react more readily than its diethyl or dibutyl counterparts under identical conditions.

Furthermore, the degradability of these esters can be influenced by the alkyl chain. Dibutyl chlorendate (DBC) has been noted for its susceptibility to both acid and base degradation, a characteristic that has led to its use as a surrogate standard in certain environmental chemical analyses. cpcb.nic.in This suggests that the butyl ester linkage may be more labile under certain conditions compared to the ethyl or methyl esters. The choice of ester is therefore a critical consideration in formulation, balancing reactivity, stability, and compatibility with the polymer matrix.

Table 1. Comparison of Common Chlorendic Acid Esters
Compound NameMolecular FormulaCAS Registry NumberPrimary Application
Dimethyl chlorendateC₁₁H₈Cl₆O₄Not specified in resultsReactive flame retardant for polyester resins, alkyl paints inchem.org
Diethyl chlorendateC₁₃H₁₂Cl₆O₄Not specified in resultsReactive flame retardant inchem.org
Dibutyl chlorendateC₁₇H₂₀Cl₆O₄1770-80-5 inchem.orgReactive flame retardant for polyester resins, alkyl paints inchem.org

Synthesis and Spectroscopic Characterization of Novel Ester Derivatives of Chlorendic Acid

Research into chlorendic acid derivatives extends beyond simple alkyl esters to include more complex and functionalized molecules. The synthesis of these novel derivatives often begins with chlorendic anhydride (B1165640), which is readily formed by the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) and maleic anhydride. nih.gov The anhydride provides a reactive site for derivatization with various alcohols or amines.

One example of a novel derivative is a ferrocene-containing compound synthesized from chlorendic anhydride. In this synthesis, a Friedel-Crafts reaction between ferrocene (B1249389) and chlorendic anhydride yields a ferrocenoyl carboxylic acid derivative. This product can be further esterified, for instance, by reacting it with diazomethane (B1218177) to produce the corresponding methyl ester. Such modifications aim to introduce additional functionalities, like the smoke-suppressant properties imparted by the ferrocene moiety, alongside the flame retardancy from the chlorendic core.

The characterization of these new molecules relies heavily on spectroscopic methods. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups. For the ferrocene methyl ester derivative, characteristic IR absorption bands include a ketone C=O stretch around 1660 cm⁻¹, an ester C=O stretch at 1760 cm⁻¹, and bands at 1100 cm⁻¹ and 1000 cm⁻¹ indicative of a monosubstituted ferrocene. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information. The ¹H NMR spectrum of the ferrocene methyl ester shows distinct signals, including a singlet for the methyl ester protons and complex patterns for the protons on the ferrocene and chlorendic parts of the molecule. Other synthetic efforts have produced N-substituted chlorindylimides through the reaction of chlorendic acid with various amines, expanding the library of available derivatives. research-nexus.net

Table 2. Spectroscopic Data for a Novel Ferrocene Methyl Ester Derivative of Chlorendic Anhydride
Spectroscopic MethodKey ObservationsInterpretation
Infrared (IR) Spectroscopyv(C=O, ketone) 1660 cm⁻¹ v(C=O, ester) 1760 cm⁻¹ Bands at 1100 cm⁻¹ and 1000 cm⁻¹Confirms presence of ketone and ester carbonyl groups. Indicates monosubstituted ferrocene ring.
Proton (¹H) NMR SpectroscopySignals for methyl ester protons. Distinct signals for protons on the substituted and unsubstituted cyclopentadienyl (B1206354) rings of the ferrocene moiety.Confirms the formation of the methyl ester and provides detailed information on the molecular structure.

Impact of Structural Modifications on Chemical Behavior and Polymerization Potential

The primary application of chlorendic acid and its esters is their use as reactive monomers in polymerization, particularly in the synthesis of unsaturated polyester resins. google.com The chlorendic moiety is chemically integrated into the polymer backbone during polycondensation reactions, typically involving other diacids or anhydrides (like maleic or phthalic anhydride) and diols (such as propylene (B89431) glycol or ethylene (B1197577) glycol). chalcogen.ro

The incorporation of the bulky, rigid, and highly chlorinated bicyclic structure of chlorendic acid has a profound impact on the final polymer's properties. The most significant effect is the impartation of inherent flame retardancy. scribd.com The high chlorine content functions to suppress flame propagation in the event of a fire. However, this structural modification also influences other properties. The rigidity of the chlorendic unit can increase the stiffness and thermal resistance of the polymer. scribd.com

Modifying the other components in the polymerization mixture allows for the fine-tuning of the polymer's characteristics. For example, using longer, more flexible glycols like diethylene glycol in place of ethylene or propylene glycol can result in a tougher, more flexible polyester. scribd.comresearchgate.net Conversely, using saturated diacids like adipic acid can lead to less rigid and stronger materials. scribd.com A key structural feature of the chlorendic moiety itself is the notable lack of reactivity of its carbon-carbon double bond. This inertness is a result of significant steric hindrance and the electron-withdrawing effect of the adjacent chlorine atoms, which prevents this double bond from participating in further cross-linking reactions. This ensures that the flame-retardant unit remains a stable part of the linear polymer chain before the final curing stage with a monomer like styrene (B11656). helsinki.fi

Theoretical and Computational Chemistry of Chlorendic Acid, Diethyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of Chlorendic Acid, Diethyl Ester. These calculations, often employing Density Functional Theory (DFT), provide a foundational understanding of the molecule's behavior at a subatomic level.

Electronic Structure: The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and the energy required for electronic excitation. A larger gap generally implies higher stability. The distribution of electron density, influenced by the electronegative chlorine atoms and the ester functional groups, creates distinct regions of positive and negative electrostatic potential, which guide intermolecular interactions.

Reactivity Predictions: The calculated electronic structure allows for the prediction of various aspects of the compound's reactivity. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. This information is vital for understanding its role in chemical reactions, including polymerization and degradation processes. Computational models can also predict bond dissociation energies, providing insights into the thermal stability of the molecule and the likelihood of bond cleavage under specific conditions.

Below is a table summarizing key parameters often derived from quantum chemical calculations for organic molecules like this compound.

Calculated ParameterSignificance
HOMO EnergyIndicates the ability to donate electrons; related to ionization potential.
LUMO EnergyIndicates the ability to accept electrons; related to electron affinity.
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Electron Density DistributionShows the distribution of charge within the molecule, identifying polar regions.
Bond Dissociation EnergiesPredicts the energy required to break specific chemical bonds.

Molecular Modeling of Polymerization Processes and Polymer-Additive Interactions

Molecular modeling techniques, including molecular dynamics (MD) simulations, are employed to investigate the behavior of this compound in polymerization processes and its interactions as an additive within polymer matrices. These simulations provide a dynamic view of molecular interactions that are often difficult to observe experimentally.

When used as an additive flame retardant, its interaction with the host polymer is crucial for its effectiveness. Molecular modeling can elucidate the nature of these interactions, which are often non-covalent (e.g., van der Waals forces, dipole-dipole interactions). The compatibility and distribution of the diethyl ester within the polymer matrix can be assessed, which in turn influences the physical properties of the final material and the efficiency of the flame retardant action.

Modeling AspectInformation Gained
Polymerization SimulationReaction mechanisms, kinetics, and resulting polymer architecture.
Polymer-Additive InteractionCompatibility, distribution, and intermolecular forces between the ester and polymer chains.
Material Property PredictionEffects on thermal stability, mechanical properties, and flame retardancy.

Computational Simulations of Environmental Transformation Pathways for Halogenated Esters

Computational simulations play a critical role in predicting the environmental fate of halogenated esters like this compound. These simulations can model various transformation pathways, including atmospheric degradation and hydrolysis, providing data on potential persistence and the formation of transformation products.

Atmospheric Degradation: In the atmosphere, the primary degradation pathway for many organic compounds is reaction with hydroxyl (•OH) radicals. Computational models can calculate the rate constants for these reactions. By identifying the most likely sites of hydrogen abstraction or radical addition on the this compound molecule, these simulations can predict the initial steps of its atmospheric degradation. The results of these calculations are essential for estimating the atmospheric lifetime of the compound.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. Computational methods can be used to model the hydrolysis reaction mechanism, either under neutral, acidic, or basic conditions. These simulations can help predict the rate of hydrolysis and identify the resulting products, which would be chlorendic acid and ethanol (B145695). This information is crucial for assessing its persistence in aquatic environments.

The insights gained from these computational studies are vital for environmental risk assessment, helping to predict the long-term behavior of this compound in different environmental compartments.

Environmental Distribution and Advanced Analytical Methodologies for Chlorendic Acid, Diethyl Ester

Environmental Occurrence and Distribution Pathways in Various Environmental Compartments

Chlorendic acid, diethyl ester, is not a naturally occurring compound. inchem.org Its presence in the environment is primarily due to anthropogenic sources. inchem.org While specific data on the diethyl ester is limited, the environmental pathways of its parent compound, chlorendic acid, provide significant insight. Chlorendic acid can enter soil and water systems through the hydrolytic degradation of polyester (B1180765) resins and plastics in which it or its derivatives are used as flame retardants. inchem.orgwikipedia.org

Another significant pathway is the environmental oxidation of several chlorinated cyclodiene insecticides, such as endosulfan, chlordane, heptachlor, aldrin, and dieldrin, which can form chlorendic acid as a breakdown product. inchem.orgwikipedia.org Given that this compound is used in the production of plastics and as a reactive flame retardant, its release can be anticipated from industrial wastewater and the disposal and breakdown of consumer and industrial products. wikipedia.orgontosight.ai Studies have detected related compounds, like dibutyl chlorendate, in soil and water, suggesting that esters of chlorendic acid can be found in these environmental compartments. ontosight.ai Furthermore, chlorendic acid has been identified in landfill leachate at concentrations as high as 455 mg/L, indicating that landfills are a significant repository and potential source of these compounds to the wider environment. inchem.org

Table 1: Environmental Distribution Pathways for Chlorendic Acid and its Derivatives

PathwayDescriptionEnvironmental CompartmentsSource(s)
Product Degradation Hydrolysis of polyester resins and plastics containing chlorendic acid or its esters as flame retardants.Soil, Water inchem.orgwikipedia.org
Insecticide Breakdown Oxidation of organochlorine insecticides (e.g., endosulfan, aldrin) in the environment.Soil, Water inchem.orgwikipedia.org
Industrial Effluents Release from manufacturing facilities that produce or use the compound.Water inchem.orgontosight.ai
Landfill Leaching Leaching from disposed materials in landfills.Groundwater, Surface Water inchem.org

Biodegradation and Abiotic Transformation Mechanisms in Environmental Systems (e.g., Hydrolysis, Ozonation, Photolysis)

The environmental persistence of this compound is governed by its susceptibility to various degradation processes.

Hydrolysis : Chlorendic acid itself is highly resistant to hydrolytic dechlorination. inchem.orgwikipedia.org However, esters can undergo hydrolysis. For instance, chlorendic anhydride (B1165640) rapidly hydrolyzes to chlorendic acid in aqueous solutions, with a half-life of about one hour. inchem.org It is expected that this compound would hydrolyze to form chlorendic acid and ethanol (B145695), a common reaction for esters, although specific rates for this compound are not readily available. osti.govbeilstein-journals.org

Ozonation : The potential for abiotic degradation through ozonation has been a subject of study. Experimental research has been conducted to investigate the use of ozone for the dechlorination of chlorendic acid, indicating it as a possible, albeit engineered, transformation pathway. inchem.org

Photolysis : Photodegradation is a significant abiotic process for the parent compound. When exposed to ultraviolet (UV) light, chlorendic acid on a solid surface has a half-life of 16 days. inchem.org In an aqueous solution, the photolytic half-life is considerably shorter, at 5 days. inchem.org

Table 2: Environmental Transformation Half-Life of Chlorendic Acid

Transformation ProcessMediumConditionHalf-LifeSource(s)
Photolysis Solid SurfaceUV Light16 days inchem.org
Photolysis Aqueous SolutionUV Light5 days inchem.org
Hydrolysis (Anhydride) Aqueous Solution-~1 hour inchem.org
Overall Degradation Soil1 mg/kg conc.140 ± 37 days inchem.org
Overall Degradation Soil10 mg/kg conc.280 ± 35 days inchem.org

Advanced Analytical Techniques for Trace-Level Quantification in Complex Matrices

Detecting and quantifying this compound at trace levels in complex environmental samples requires sophisticated analytical methodologies, often involving multi-step sample preparation and advanced instrumentation.

Gas chromatography is a cornerstone technique for the analysis of chlorendic acid and its esters.

Gas Chromatography-Electron Capture Detection (GC-ECD) : A common analytical strategy for the parent chlorendic acid involves derivatization to a more volatile form. The acid is typically methylated using reagents like diazomethane (B1218177) or boron trifluoride in methanol (B129727) to form its dimethyl ester. inchem.org This derivative is then analyzed by GC-ECD. inchem.org The electron capture detector is highly sensitive to halogenated compounds, making it ideal for detecting the six chlorine atoms on the molecule. Both packed (e.g., 3% OV-1 on Chromosorb WHP) and capillary columns have been successfully used for separation. inchem.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS provides both separation and structural confirmation, making it a powerful tool for unequivocal identification. researchgate.net While specific methods for the diethyl ester are not detailed, GC-MS is a standard technique for analyzing a wide range of organic contaminants, including pesticides and their derivatives in environmental matrices. researchgate.net The use of an internal standard, such as dibutyl chlorendate, is a common practice in GC methods to ensure accurate quantification. scielo.org.mx

Table 3: Summary of Chromatographic Methods for Chlorendic Acid and its Derivatives

TechniqueAnalyte FormDetectorKey FeaturesSource(s)
GC-ECD Dimethyl ester (via derivatization)Electron Capture DetectorHigh sensitivity to halogenated compounds; suitable for trace analysis. inchem.org
GC-MS Diethyl ester / Dimethyl esterMass SpectrometerProvides definitive structural confirmation and identification. researchgate.netresearchgate.net
HPLC-UV Chlorendic acid (direct)UV Detector (222 nm)Direct analysis of the acid without derivatization; detection limit of 200 µg/L. inchem.org

Spectroscopic techniques are indispensable for both quantifying known analytes and elucidating the structure of unknown transformation products.

UV-Vis Spectroscopy : High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a viable method for the direct analysis of chlorendic acid without the need for derivatization. inchem.org Using a C18 reverse-phase column with a water/acetonitrile (B52724)/acetic acid mobile phase, detection is typically performed at 222 nm. inchem.org

Infrared (IR) Spectroscopy : IR spectroscopy is a fundamental technique used to identify functional groups within a molecule. For this compound, IR analysis would confirm the presence of key functional groups such as the ester carbonyl (C=O) stretch and C-Cl bonds, aiding in its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for unambiguous structural elucidation of organic compounds. pitt.edunih.gov For this compound, ¹H NMR would provide information on the number and connectivity of hydrogen atoms, including the characteristic signals for the ethyl ester groups. researchgate.net ¹³C NMR would similarly identify all unique carbon atoms in the molecule. nih.gov

Advanced Mass Spectrometry : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are increasingly used for the analysis of polar, non-volatile compounds in complex matrices. researchgate.net This method, often used after QuEChERS extraction, offers high sensitivity and selectivity for analyzing acidic compounds and their metabolites in environmental samples. researchgate.net

Effective sample preparation is critical to remove interferences and concentrate the target analyte from complex matrices like soil and water before instrumental analysis.

Solid-Phase Extraction (SPE) : SPE is a widely used cleanup and concentration technique that is more efficient and uses less solvent than traditional liquid-liquid extraction. epa.govsigmaaldrich.com For aqueous samples, the sample is passed through a cartridge or disk containing a solid sorbent that retains the analyte. epa.govthermofisher.com The analyte is then eluted with a small volume of an appropriate solvent, which is then concentrated for analysis. epa.gov For solid samples, a pre-extraction into a solvent is performed first. sigmaaldrich.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : The QuEChERS method has become a dominant sample preparation technique, especially for pesticide residue analysis in food and environmental samples. quechers.euchromatographyonline.com The typical procedure involves:

Extraction : A sample (e.g., 10 g of soil) is homogenized and extracted with a solvent, typically acetonitrile. researchgate.netquechers.eu

Partitioning : Extraction and partitioning are induced by adding salts (e.g., magnesium sulfate (B86663), sodium chloride, and buffering salts) and shaking vigorously. quechers.euchromatographyonline.com

Cleanup : An aliquot of the acetonitrile (upper) layer is subjected to dispersive SPE (d-SPE). This involves mixing the extract with a combination of sorbents (like primary secondary amine (PSA) to remove organic acids and magnesium sulfate to remove water) to clean up the sample before analysis by GC or LC. quechers.eusigmaaldrich.com

Modified QuEChERS methods have been developed to optimize recovery for specific analytes and complex matrices like different soil types. researchgate.netresearchgate.net

Table 4: Overview of Sample Preparation Techniques

TechniquePrincipleTarget MatricesKey StepsAdvantagesSource(s)
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid phase.Aqueous samples, solvent extracts of solids.Conditioning, Loading, Washing, Elution.Efficient, reduced solvent use, can be automated. epa.govsigmaaldrich.comthermofisher.com
QuEChERS Acetonitrile extraction followed by salting-out and dispersive SPE cleanup.Soil, food, agricultural products.Extraction with acetonitrile, partitioning with salts, d-SPE cleanup.Quick, easy, low solvent use, effective for multi-residue analysis. researchgate.netquechers.euchromatographyonline.comsigmaaldrich.com

Q & A

Q. What are the established methods for synthesizing chlorendic acid, diethyl ester, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of chlorendic acid with ethanol or through transesterification using acyl chlorides. Acyl chlorides (e.g., phosphoryl chloride) are effective for esterifying sterically hindered acids, as direct acid-catalyzed esterification may be inefficient . Key variables include temperature control (60–80°C for acyl chloride routes), stoichiometric ratios of reactants, and inert atmospheres to prevent hydrolysis. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to detect intermediates like chlorendic anhydride, which hydrolyzes rapidly in aqueous conditions (half-life ~1 hour) .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

this compound has a water solubility of ~3500 mg/L, making it suitable for aqueous-phase studies, though hydrolysis to chlorendic acid occurs rapidly in solution . Its low volatility (Henry’s law constant <1 × 10⁻⁵ atm·m³/mol) minimizes airborne exposure risks, but UV light exposure in solid or solution phases accelerates degradation (half-life: 5–16 days) via dehydrochlorination, necessitating dark storage . Stability in soil (half-life 140–280 days) suggests persistence in environmental studies, requiring sealed containers to prevent leaching .

Advanced Research Questions

Q. How can conflicting degradation pathways (hydrolysis vs. dehydrochlorination) be resolved in mechanistic studies?

Degradation pathways depend on environmental conditions:

  • Hydrolysis : Dominates in aqueous systems, forming chlorendic acid via cleavage of the ester bond .
  • Dehydrochlorination : Observed under UV light, producing pentachloro-/tetrachloro-derivatives, as evidenced by mass spectrometry (MS) peaks at (M-36) . To resolve contradictions, researchers should:
  • Use GC-MS/HPLC-MS to identify degradation products under controlled conditions (e.g., UV intensity, pH).
  • Compare kinetic data (e.g., half-lives) across matrices (solid vs. aqueous) .
  • Conduct isotopic labeling (e.g., ¹⁸O) to track oxygen sources during hydrolysis.

Q. What analytical methodologies are recommended for quantifying this compound and its metabolites?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) separates esters from hydrolyzed acids. GC-MS is preferred for volatile derivatives (e.g., silylated metabolites) .
  • Spectroscopy : FT-IR identifies ester carbonyl stretches (~1740 cm⁻¹) and chlorinated aromatic bands. NMR (¹H/¹³C) confirms structural integrity and degradation byproducts .
  • Quantitative Analysis : Calibration curves using certified standards (e.g., NIST reference materials) ensure accuracy, with detection limits <0.1 µg/mL achievable via LC-MS/MS .

Q. How do toxicity profiles influence in vivo/in vitro research protocols?

this compound exhibits low acute oral toxicity (LD₅₀ >2000 mg/kg in rats) but is a suspected carcinogen (IARC Group 1B) due to tumor induction in rodents . Researchers must:

  • Use secondary containment for liquid handling to prevent dermal/ocular exposure.
  • Implement institutional review board (IRB) protocols for animal studies, prioritizing non-invasive endpoints (e.g., biomarker analysis over terminal assays).
  • Apply QSAR models to predict metabolite toxicity and guide safe disposal .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding environmental mobility vs. soil binding?

While this compound has low soil adsorption (Koc ~100–300), its high solubility enables leaching into groundwater . Discrepancies arise from:

  • Soil Composition : Organic-rich soils enhance binding, whereas sandy soils increase mobility.
  • pH Effects : Acidic conditions (pH <5) protonate the ester, reducing solubility and mobility. Researchers should standardize soil type and pH in experiments and use column leaching tests to simulate field conditions .

Methodological Recommendations

  • Synthesis Optimization : Compare acyl chloride vs. acid-catalyzed esterification using design-of-experiment (DoE) software to identify critical parameters .
  • Degradation Studies : Combine accelerated UV testing (ASTM G154) with long-term soil incubation to model real-world behavior .
  • Toxicity Mitigation : Pair in vitro assays (e.g., Ames test) with computational toxicology to prioritize safer analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.